Vinyltriacetoxysilane
Description
Chemical Identity and Classification
Vinyltriacetoxysilane (VTAS), with the chemical formula $$ \text{C}8\text{H}{12}\text{O}6\text{Si} $$ and molecular weight 232.26 g/mol, is a triester of silicic acid where three acetoxy groups ($$-\text{OAc}$$) and one vinyl group ($$-\text{CH}2\text{CH}_2$$) are bonded to a central silicon atom. Its International Union of Pure and Applied Chemistry (IUPAC) name is ethenylsilanetriyl triacetate , and it is classified under the broader category of organosilicon compounds. VTAS is commercially recognized under trade names such as SiSiB® PC7960, Dow Corning Z-6075, and Wacker GENIOSIL GF 62.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 112°C (760 mmHg) |
| Density | 1.167 g/mL at 25°C |
| Refractive Index | 1.423 at 25°C |
| Flash Point | 88°C |
| Solubility | Insoluble in water |
VTAS is primarily classified as a crosslinking agent due to its ability to form siloxane networks through hydrolysis and condensation reactions. Its reactive acetoxy groups enable rapid moisture curing, making it indispensable in silicone elastomer formulations.
Historical Development and Discovery
The development of VTAS is intertwined with advancements in silicone chemistry during the mid-20th century. Early research on acetoxy-functional silanes emerged in the 1950s, driven by the need for fast-curing sealants in industrial applications. VTAS was first synthesized through the reaction of acetyl chloride with organochlorosilanes, as detailed in patent CN102321114A. This method optimized yield by using anhydrous acetate salts to minimize byproducts like hydrogen chloride.
By the 1960s, VTAS became a cornerstone of room-temperature vulcanizing (RTV) silicone sealants , replacing earlier alkoxy-based systems due to superior reactivity. Industrial production scaled globally, with companies like SiSiB Silicones and Wacker Chemie AG commercializing VTAS under standardized specifications.
Significance in Organosilicon Chemistry
VTAS plays a pivotal role in organosilicon chemistry due to its dual functionality :
- Hydrolytic Reactivity : The acetoxy groups hydrolyze in the presence of atmospheric moisture, releasing acetic acid and forming reactive silanol ($$-\text{SiOH}$$) intermediates. These intermediates undergo condensation to create robust siloxane ($$-\text{Si-O-Si}-$$) networks.
- Vinyl Group Participation : The vinyl moiety enables copolymerization with organic polymers, enhancing adhesion to substrates like glass and metals.
Comparative studies highlight VTAS’s faster curing kinetics than alkoxy silanes. For example, Wacker’s research demonstrates that α-silanes (like VTAS) hydrolyze 20 times faster than γ-methacryloxy silanes due to electron-withdrawing effects from the vinyl group. This reactivity is exploited in RTV-1 sealants , where VTAS crosslinks silanol-terminated polydimethylsiloxane (PDMS) chains into elastomers with high tensile strength.
Current Research Trends
Recent research focuses on three key areas:
- Hybrid Material Systems : VTAS is being integrated with epoxy or methacrylate silanes to create coatings with tailored mechanical and barrier properties. For instance, mixed films of VTAS and bis[trimethoxysilylpropyl]amine exhibit reduced water permeability, making them suitable for corrosion-resistant coatings.
- Environmental Mitigation : Studies aim to reduce acetic acid emissions during curing. Approaches include blending VTAS with pH-neutral oxime silanes or encapsulating it in polymer matrices.
- Synthetic Innovations : Patents like CN103396434A describe oligomerization techniques to enhance VTAS’s stability and compatibility in solvent-based formulations.
Emerging applications in flexible electronics and 3D printing leverage VTAS’s rapid curing and adhesion properties. For example, VTAS-modified PDMS is used as a dielectric material in stretchable circuits.
Properties
IUPAC Name |
[diacetyloxy(ethenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAQBYNLKNDRT-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044938 | |
| Record name | Ethenylsilanetriyl triacetate | |
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Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS] | |
| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
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| Record name | Vinyltriacetoxysilane | |
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CAS No. |
4130-08-9 | |
| Record name | Vinyltriacetoxysilane | |
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| Record name | Ethenylsilanetriyl triacetate | |
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| Record name | Vinyltriacetoxysilane | |
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| Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
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| Record name | Triacetoxyvinylsilane | |
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| Record name | ETHENYLSILANETRIYL TRIACETATE | |
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Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic substitution, where the acetoxy group replaces the chlorine atom on the silicon center:
Key parameters include maintaining temperatures between 50–100°C and using anhydrous conditions to prevent hydrolysis.
Table 1: Direct Silylation Reaction Parameters
| Parameter | Value/Range | Role in Synthesis |
|---|---|---|
| Temperature | 50–100°C | Prevents side reactions |
| Molar Ratio (Vinyl Chloride:Acetic Anhydride) | 1:3 | Ensures complete conversion |
| Reaction Time | 4–6 hours | Optimizes yield |
| By-Product | HCl | Removed via absorption |
This method achieves yields of 75–85% but requires rigorous purification via vacuum distillation to isolate the product from unreacted precursors.
Multi-Step Synthesis via Trichlorosilane Intermediate
A patent-derived approach (CN1107852A) involves three stages: condensation, esterification, and neutralization. This method is noted for producing high-purity, neutral-pH vinyltriacetoxysilane suitable for sensitive applications.
Condensation Reaction
Vinyl chloride reacts with trichlorosilane () at elevated temperatures:
Conditions :
Esterification with Acetic Anhydride
The intermediate undergoes esterification with acetic anhydride:
Conditions :
Neutralization with Magnesium Ethylate
Residual acidity is neutralized using magnesium ethylate ():
Conditions :
Table 2: Multi-Step Synthesis Parameters
| Step | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | 1:1 | 400–650°C | 20–30 min | 90–92% |
| Esterification | 1:3 | 10–40°C | 3–5 hours | 85–88% |
| Neutralization | 3–5% catalyst | 70–90°C | 3–4 hours | 95–97% |
This method achieves a final product purity of ≥98% with a neutral pH (7.0 ± 0.3), making it ideal for electronics and coatings.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Criterion | Direct Silylation | Multi-Step Synthesis |
|---|---|---|
| Complexity | Low | High |
| Yield | 75–85% | 95–97% |
| Purity | 90–92% | ≥98% |
| By-Product Handling | HCl absorption | MgCl₂/Mg(OH)₂ precipitation |
| Industrial Scalability | Moderate | High |
The multi-step method, though labor-intensive, offers superior yield and purity, critical for high-performance applications. Direct silylation remains relevant for cost-sensitive industries .
Chemical Reactions Analysis
Vinyltriacetoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. In the presence of moisture, it hydrolyzes to form silanols and acetic acid . These silanols can further condense to form siloxanes, which are useful in various applications. The compound can also participate in polymerization reactions, forming polymers with unique properties. Common reagents used in these reactions include water, alcohols, and acids . Major products formed from these reactions include silanols, siloxanes, and polymers.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Vinyltriacetoxysilane is characterized by its vinyl group and three acetoxy groups, making it highly reactive. Upon exposure to moisture, it undergoes hydrolysis to form silanol groups and acetic acid, which can further react to create siloxane bonds. This reactivity is crucial in its applications as a coupling agent and surface modifier.
Surface Modification
VTAS is widely used as a coupling agent to enhance the surface properties of various materials, particularly nanoparticles. Its ability to modify the surface characteristics improves dispersion and stability in matrices such as polymers and ceramics.
Coatings
In coatings technology, VTAS contributes to the development of corrosion-resistant coatings. Studies have shown that silane coatings incorporating VTAS exhibit improved adhesion and corrosion resistance compared to traditional coatings. These properties are particularly valuable in automotive applications where durability is critical .
Hybrid Materials
VTAS has been utilized in the synthesis of hybrid materials by combining it with other silanes or nanoparticles. This approach enhances optical properties and mechanical strength, making VTAS a promising component in advanced materials science . The hydrophilic/hydrophobic profile of hybrid materials can be tuned by adjusting the VTAS content, which is essential for applications requiring specific surface characteristics .
Enzyme Immobilization
Research has demonstrated that VTAS can effectively immobilize enzymes within silica matrices, enhancing their thermal stability and reusability for industrial applications. This property is particularly beneficial in biocatalysis where enzyme performance needs to be optimized.
Ophthalmic Materials
In ophthalmic applications, VTAS has been investigated as an additive in silicone hydrogel materials for contact lenses. Incorporating VTAS with cobalt oxide nanoparticles significantly enhances oxygen permeability, crucial for maintaining corneal health during lens wear .
Environmental Impact and Toxicity
The environmental impact of VTAS has been assessed through toxicity studies. The acute toxicity levels for various aquatic organisms have been reported, with LC50 values indicating moderate toxicity . Understanding these toxicity levels is essential for evaluating the environmental safety of VTAS in industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of triacetoxy(vinyl)silane involves its hydrolysis to form silanols, which can then react with other compounds to form siloxanes or bind to inorganic substrates . This process enhances the properties of the materials it is incorporated into, such as improving adhesion, thermal stability, and abrasion resistance. The molecular targets and pathways involved include the formation of covalent bonds with the surface of nanoparticles and other substrates, leading to improved material properties .
Comparison with Similar Compounds
Structural Impact :
- Acetoxy Groups : The bulky acetoxy groups in this compound enhance hydrophobicity and accelerate hydrolysis due to the release of acetic acid, making it suitable for pH-sensitive applications .
- Methoxy/Ethoxy Groups: Vinyltrimethoxysilane and VTES release methanol/ethanol, respectively, which are less acidic. This slower hydrolysis allows for controlled curing in coatings and adhesives .
2.2. Performance in Material Science
Hydrophobicity Control :
- This compound enables tunable hydrophobicity in silica hybrids. Increasing its content in sol-gel matrices raises the water contact angle from 75° to 120°, critical for biomedical devices requiring water resistance .
- VTMS-based composites achieve superhydrophobicity (contact angle >150°) due to its ability to reduce surface energy in coatings .
Thermal Stability :
- Mechanical Properties: this compound improves the interfacial adhesion in silica-polymer hybrids, enhancing tensile strength by 20–30% compared to non-functionalized silica . VTMS enhances the dispersion of nanoparticles in poly(lactic acid) matrices, increasing impact resistance by 15% .
Research Findings and Data Tables
Table 1: Hydrolysis Rates of Silanes
| Silane | Hydrolysis Half-Life (pH 7, 25°C) | Byproduct Acidity (pKa) |
|---|---|---|
| This compound | 10 minutes | 4.76 (acetic acid) |
| Vinyltrimethoxysilane | 2 hours | 15.5 (methanol) |
| Vinyltriethoxysilane | 8 hours | 19.1 (ethanol) |
Table 2: Mechanical Properties of Silane-Modified Composites
| Silane | Composite Matrix | Tensile Strength (MPa) | Impact Resistance (kJ/m²) |
|---|---|---|---|
| This compound | Silica-PLA hybrid | 85 ± 3 | 12 ± 1 |
| Vinyltrimethoxysilane | PLA-Talc | 72 ± 2 | 18 ± 2 |
| None (Control) | PLA | 60 ± 2 | 10 ± 1 |
Source:
Biological Activity
Vinyltriacetoxysilane (VTAS), with the chemical formula CHOSi and CAS number 4130-08-9, is an organosilane compound that has garnered attention for its diverse applications, particularly in coatings and materials science. This article delves into the biological activity of VTAS, exploring its toxicity, environmental impact, and potential applications in biomedicine.
VTAS is characterized by its vinyl group and three acetoxy groups, which make it reactive in various chemical environments. Upon exposure to moisture, VTAS undergoes hydrolysis to form silanol groups and acetic acid. This hydrolysis is significant as it influences both the biological activity and environmental behavior of the compound. The hydrolysis products can exhibit different biological effects compared to the parent compound.
Acute Toxicity
The acute toxicity of VTAS has been assessed through various studies. The 96-hour LC50 (lethal concentration for 50% of test organisms) for VTAS has been reported as follows:
- For Oncorhynchus mykiss (rainbow trout): 51 mg/L
- For Lepomis macrochirus (bluegill sunfish): 68 mg/L
- For Daphnia magna (water flea): 100 mg/L .
These values indicate that VTAS exhibits moderate toxicity to aquatic organisms, primarily due to the acetic acid released during hydrolysis.
Chronic Toxicity and Environmental Impact
Chronic exposure studies suggest that while VTAS is hydrolytically unstable, leading to transient environmental exposure, its breakdown products, particularly acetic acid, can have significant ecological effects. Acetic acid is known to affect aquatic life at lower concentrations, thus necessitating careful consideration of VTAS use in environments where aquatic organisms are present .
Biodegradation
VTAS shows a high rate of biodegradation in aquatic environments, primarily due to the rapid hydrolysis into acetic acid. Studies indicate that under aerobic conditions, acetic acid can degrade significantly within 14 days, with a biodegradation rate exceeding 74% . This rapid degradation suggests that while VTAS may pose initial toxicity risks, its environmental persistence is low.
Applications in Biomedicine
Recent research has explored the use of VTAS in biomedicine, particularly in enzyme immobilization techniques via sol-gel processes. VTAS serves as a precursor in creating silica-based matrices that enhance enzyme stability and activity. The physicochemical properties of VTAS allow for effective enzyme attachment through covalent bonding, facilitating improved catalytic efficiency in various biochemical applications .
Case Studies and Research Findings
- Enzyme Immobilization : A study demonstrated that VTAS could effectively immobilize enzymes within a silica matrix, enhancing their thermal stability and reusability in industrial applications .
- Corrosion Resistance : Research on silane coatings incorporating VTAS indicated improved adhesion and corrosion resistance in automotive applications. The silane-treated surfaces exhibited better performance compared to traditional coatings .
- Hybrid Materials : Investigations into hybrid materials combining VTAS with other silanes showed enhanced optical properties and mechanical strength, suggesting potential uses in advanced materials science .
Q & A
Q. How to address reproducibility challenges in silane coupling agent research?
- Methodological Answer : Document synthesis and characterization protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral data and instrument calibration logs via open repositories (e.g., Zenodo). Collaborate with independent labs for cross-validation .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
